molecular formula C11H18ClN3O2 B1452397 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride CAS No. 1220036-44-1

2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride

Cat. No. B1452397
M. Wt: 259.73 g/mol
InChI Key: KLNONDOTJSHPHZ-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propyl)amino)-isonicotinic acid hydrochloride (DMAP-INH), also known as 2,3-dihydro-2-methyl-3-(2-methyl-1-oxo-2-azetidinyl)pyridine-3-carboxylic acid hydrochloride, is a synthetic form of the naturally occurring compound isonicotinic acid hydrazide (INH). DMAP-INH is a derivative of INH which has been modified to increase its solubility and stability in aqueous solutions. DMAP-INH is used as a reagent in organic synthesis, as a catalyst in enzymatic reactions, and as a drug for the treatment of tuberculosis and other bacterial infections.

Scientific Research Applications

Organic Chemistry Studies

  • Application Summary : The presence of the dimethylamino group suggests this compound might be useful in studies related to quaternary amine chemistry.
  • Methods of Application : This could involve investigations into its reactivity, synthesis pathways, or potential applications in catalysis.
  • Results or Outcomes : The results of such studies could contribute to our understanding of quaternary amine chemistry and potentially lead to the development of new synthetic methods or catalysts.

Biological Activity Screening

  • Application Summary : Due to the presence of potentially bioactive functional groups, this compound could be included in screening assays to identify novel biological activities.
  • Methods of Application : This might involve testing its effects on cell viability, enzyme activity, or other biological processes.
  • Results or Outcomes : The outcomes of such screening assays could potentially lead to the identification of new biological activities, which could in turn lead to the development of new therapeutic strategies.

Chemical Compound Research

  • Application Summary : This compound is used in scientific research due to its complex structure and diverse applicability.
  • Methods of Application : It can be used in various experiments to understand its properties, reactions, and potential uses.
  • Results or Outcomes : The outcomes of such research could contribute to advancements in various fields.

Polymer Studies

  • Application Summary : The compound could potentially be used in the study of protonated polymers .
  • Methods of Application : This might involve investigating its properties when incorporated into polymers, and how it affects the properties of the resulting material .
  • Results or Outcomes : The results of such studies could lead to the development of new materials with unique properties .

Antimicrobial Agents

  • Application Summary : Protonated polymers, such as those based on this compound, have been proven as efficient agents against several microbial pathogens .
  • Methods of Application : This might involve testing its effects on various types of bacteria .
  • Results or Outcomes : The outcomes of such tests could potentially lead to the development of new antimicrobial agents .

Green Solvent

  • Application Summary : This compound, also known as PolarClean, has been proposed as a green solvent .
  • Methods of Application : It can be used as a replacement for traditional solvents in various chemical reactions, reducing the environmental impact .
  • Results or Outcomes : The use of this compound as a solvent could lead to more sustainable and environmentally friendly chemical processes .

Diuretic Agents

  • Application Summary : Diamides similar in structure to this compound have applications as diuretic agents .
  • Methods of Application : This might involve testing its effects on kidney function and fluid balance .
  • Results or Outcomes : The outcomes of such tests could potentially lead to the development of new diuretic drugs .

Advanced Material Development

  • Application Summary : This compound’s complex structure and diverse applicability contribute to advancements in various fields, potentially including the development of advanced materials.
  • Methods of Application : This could involve incorporating the compound into various materials and studying its effects on their properties.
  • Results or Outcomes : The results of such studies could lead to the development of new materials with unique properties.

properties

IUPAC Name

2-[3-(dimethylamino)propylamino]pyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-14(2)7-3-5-12-10-8-9(11(15)16)4-6-13-10;/h4,6,8H,3,5,7H2,1-2H3,(H,12,13)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNONDOTJSHPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC=CC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride

CAS RN

1220036-44-1
Record name 4-Pyridinecarboxylic acid, 2-[[3-(dimethylamino)propyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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